molecular formula C24H26N2O5S B3016162 2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 946252-80-8

2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B3016162
CAS No.: 946252-80-8
M. Wt: 454.54
InChI Key: POCQZMCUJKUWEW-UHFFFAOYSA-N
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Description

This compound is a sulfonyl-substituted pyridinone acetamide derivative characterized by a 4-methoxyphenylsulfonyl group at position 3 of the pyridinone ring, methyl groups at positions 4 and 6, and a 4-methylbenzyl acetamide side chain. The compound’s molecular formula is C₃₂H₃₀N₂O₅S (calculated based on structural analogs), with a molecular weight of approximately 578.66 g/mol.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-16-5-7-19(8-6-16)14-25-22(27)15-26-18(3)13-17(2)23(24(26)28)32(29,30)21-11-9-20(31-4)10-12-21/h5-13H,14-15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCQZMCUJKUWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyridine ring with methyl and sulfonyl substitutions.
  • An acetamide functional group.
  • A methoxyphenyl moiety contributing to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising effects:

Antimicrobial Activity

A study evaluating various benzimidazole derivatives, including compounds similar to the one , reported significant antimicrobial activity. The synthesized compounds exhibited Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains. For instance:

  • Compounds showed MIC values ranging from 0.05 to 0.064 μg/mL against Pseudomonas aeruginosa and Aspergillus niger, indicating strong antimicrobial properties compared to standard treatments like kanamycin (MIC = 2.0 μg/mL) .

Anti-inflammatory Effects

Another aspect of the biological activity involves anti-inflammatory properties. A related benzimidazole derivative was tested for its ability to mitigate intestinal mucositis induced by Methotrexate (MTX) in mice. Key findings included:

  • Reduction in diarrhea scores and weight loss.
  • Improvement in mucosal integrity and gut barrier function.
  • Significant modulation of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialMIC = 0.05 - 0.064 μg/mL against key pathogens
Anti-inflammatoryReduced inflammation markers; improved gut health
MucoprotectiveMitigated MTX-induced damage in intestinal mucosa

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of the compound exhibited higher efficacy than traditional antibiotics, suggesting a potential role in treating resistant infections.
  • Intestinal Health : In a controlled animal study, the compound's analog showed significant protective effects against MTX-induced damage, which is crucial for patients undergoing chemotherapy. The treatment resulted in improved survival rates and reduced inflammatory responses.

The biological activities of 2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide are thought to be mediated through:

  • Inhibition of pro-inflammatory cytokines : By downregulating TNF-α and IL-6, the compound can effectively reduce inflammation.
  • Antimicrobial action : The structural features of the molecule may enhance its interaction with microbial targets, leading to effective inhibition of growth.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity (Reported) Reference
Target Compound C₃₂H₃₀N₂O₅S ~578.66 4-Methoxyphenylsulfonyl, 4,6-dimethylpyridinone, 4-methylbenzyl acetamide Hypothesized kinase inhibition (structural analog)
N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl}acetamide C₂₅H₂₃ClN₄O₅ 494.93 Chloro, oxadiazole, 4-methoxyphenyl Not reported
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS 292.37 Pyrimidine sulfanyl, 4-methylpyridinyl Intermediate for bioactive compounds
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide C₁₅H₁₆N₂O₂S 300.36 2-Aminophenyl sulfanyl, 4-methoxyphenyl Antimicrobial activity (tested)
Compound 16 (from ) C₂₀H₁₉ClN₄O₃ 398.84 Chloro, dihydropyridazine, cyano-pyridinone Not reported

Key Observations:

Sulfonyl vs. Sulfanyl Groups : The target compound’s 4-methoxyphenylsulfonyl group (electron-withdrawing) contrasts with the sulfanyl (thioether) groups in and , which are less polar but more metabolically stable. Sulfonyl groups enhance solubility and binding affinity to kinases or proteases .

Pyridinone vs. Pyrimidine/Pyridazine Cores: The 2-oxopyridin-1(2H)-yl core in the target compound is structurally distinct from the pyrimidine in and the dihydropyridazine in . Pyridinones are known for hydrogen-bonding interactions in enzyme inhibition .

Substituent Positioning : The 4-methylbenzyl acetamide side chain in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to the 4-methoxyphenyl acetamide in .

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